molecular formula C15H13N3O2S B2666034 5-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide CAS No. 1706081-18-6

5-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2666034
CAS No.: 1706081-18-6
M. Wt: 299.35
InChI Key: NMKXQYRGAXSMRP-UHFFFAOYSA-N
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Description

5-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is a heterocyclic compound that contains multiple functional groups, including a thiophene ring, a pyridine ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide typically involves multi-step reactions starting from commercially available precursorsSpecific reaction conditions, such as the use of palladium catalysts and appropriate solvents, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, piperidine derivatives, and various substituted isoxazoles .

Scientific Research Applications

5-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties. This structural complexity allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

5-methyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-10-4-14(18-20-10)15(19)17-7-11-5-13(8-16-6-11)12-2-3-21-9-12/h2-6,8-9H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKXQYRGAXSMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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